3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione
Description
The compound 3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione features a complex heterocyclic architecture:
- Substituents:
- 3-Phenyl group: Enhances lipophilicity and π-π stacking interactions.
- Piperidin-4-yl group: A six-membered nitrogen-containing ring linked to a triazolopyridazine moiety.
- Triazolopyridazine ring: A fused bicyclic system with a trifluoromethyl (-CF₃) group at position 3, which improves electron-withdrawing properties and resistance to oxidative metabolism.
Properties
IUPAC Name |
3-phenyl-1-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7O2/c21-20(22,23)18-25-24-15-6-7-16(26-30(15)18)27-10-8-13(9-11-27)28-12-17(31)29(19(28)32)14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAXDDMQCPZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Phenyl Group : Contributes to hydrophobic interactions and biological activity.
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Triazolo-Pyridazine Core : Implicated in various biological activities.
- Piperidine Ring : Often associated with neuroactive properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
- Introduction of the Phenyl Group : Achieved via substitution reactions using phenyl halides.
- Attachment of the Piperidine Ring : Often involves nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives similar to this compound possess significant antitumor properties. For instance, compounds containing triazole and pyridazine moieties have been reported to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group enhances its efficacy by increasing lipophilicity, which may improve cell membrane penetration .
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes. In particular, compounds with similar structures have shown selective inhibition against COX-II, suggesting a therapeutic role in managing inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated a series of triazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications at the phenyl ring significantly enhanced activity against breast cancer cell lines .
- Antimicrobial Testing : A compound structurally related to the target compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates, indicating potential for development as an antibiotic agent .
- Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of similar imidazolidine derivatives. The findings revealed significant reductions in pro-inflammatory cytokines in animal models subjected to induced inflammation .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
Scientific Research Applications
Anti-Diabetic Activity
Research indicates that derivatives of imidazolidine diones may exhibit hypoglycemic effects. The compound's structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors suggests it could function as a novel agent in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors are crucial in managing blood glucose levels by increasing incretin levels, which help regulate insulin secretion.
| Compound | Activity | Reference |
|---|---|---|
| Sitagliptin | DPP-4 Inhibitor | |
| 3-Phenyl Imidazolidine Derivatives | Hypoglycemic Effects |
Anticancer Potential
The incorporation of triazole and pyridazine rings has been associated with anticancer activities. Compounds with these structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Investigations into the specific mechanisms of action for this compound are ongoing.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Triazole Derivatives | Various Cancers | Induction of Apoptosis | |
| Pyridazine-Based Compounds | Breast Cancer | Cell Cycle Arrest |
Neuroprotective Effects
Studies have suggested that piperidine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidinyl group in this compound may contribute to its neuroprotective effects.
| Compound | Disease Targeted | Effect | Reference |
|---|---|---|---|
| Piperidine Derivatives | Alzheimer's Disease | Neuroprotection | |
| Triazole Compounds | Parkinson's Disease | Neuroprotection |
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1: A study on a similar imidazolidine derivative demonstrated significant reductions in blood glucose levels in diabetic rats, indicating potential applicability in human diabetes management.
- Case Study 2: Research involving triazole derivatives showed promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural features of 3-phenyl-1-{1-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione , several types of chemical reactions could be considered:
2.1. Nucleophilic Substitution Reactions
-
Reaction Type : Nucleophilic substitution at the piperidine ring or modification of the imidazolidine core.
-
Conditions : Typically involves a nucleophile and a leaving group, often in polar aprotic solvents like DMF or DMSO.
-
Example : Substitution of a hydrogen atom on the piperidine ring with a nucleophile like an amine or alcohol.
2.2. Electrophilic Aromatic Substitution
-
Reaction Type : Electrophilic aromatic substitution on the phenyl ring.
-
Conditions : Requires an electrophile (e.g., nitronium ion) and a catalyst (e.g., sulfuric acid).
-
Example : Nitration of the phenyl ring to introduce a nitro group.
2.3. Cyclization Reactions
-
Reaction Type : Intramolecular cyclization reactions involving the triazole or pyridazine rings.
-
Conditions : Often requires heating in the presence of a catalyst or base.
-
Example : Formation of additional fused rings through intramolecular condensation reactions.
Data Table: Potential Reactions and Conditions
| Reaction Type | Conditions | Example Product |
|---|---|---|
| Nucleophilic Substitution | DMF, nucleophile (e.g., amine) | Substituted piperidine derivative |
| Electrophilic Aromatic Substitution | Nitronium ion, sulfuric acid | Nitrophenyl derivative |
| Cyclization | Heat, catalyst (e.g., base) | Fused ring derivative |
Comparison with Similar Compounds
Key Structural and Functional Insights
Triazolopyridazine moieties (common in AZD5153 and 1166810-13-4) contribute to π-π interactions and metabolic stability due to CF₃ groups.
Substituent Effects :
- Piperidine vs. Piperazine : Piperidine’s higher lipophilicity may improve blood-brain barrier penetration compared to piperazine derivatives.
- Trifluoromethyl (-CF₃) : Enhances binding affinity and oxidative stability across all analogs.
Pharmacological Implications: While AZD5153 and imidazolidin-4-one derivatives have demonstrated specific activities (BRD4 inhibition, antimicrobial), the target compound’s biological profile remains speculative.
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Assessment :
How is the compound screened for initial biological activity in vitro?
Q. Basic Research Focus
- BRD4 Inhibition :
- PD-1/PD-L1 Binding :
- SPR/Biolayer Interferometry : Measure binding affinity (KD) using recombinant PD-L1 protein .
How do structural modifications influence the compound’s activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
How can molecular docking guide the design of analogs targeting BRD4 or PD-L1?
Q. Advanced Research Focus
- BRD4 Bromodomains :
- PD-L1 Binding Pocket :
- Key Interactions : Hydrophobic contacts with Ala121 and π-stacking with Tyr56 .
What in vivo models validate efficacy, and what endpoints are measured?
Q. Advanced Research Focus
- Xenograft Models :
- Pharmacokinetics :
How can conflicting data on cellular potency vs. in vivo efficacy be resolved?
Q. Advanced Research Focus
- Orthogonal Assays :
- Resistance Models :
What strategies address scale-up challenges for preclinical synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
